molecular formula C17H11ClN2S2 B2649839 Benzyl 4-chloro[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide CAS No. 478029-84-4

Benzyl 4-chloro[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide

Cat. No. B2649839
CAS RN: 478029-84-4
M. Wt: 342.86
InChI Key: FSJYLFQWSONPLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The specific physical and chemical properties of “Benzyl 4-chloro1benzothieno[3,2-d]pyrimidin-2-yl sulfide” are not detailed in the retrieved papers.

Scientific Research Applications

Corrosion Inhibition

Compounds similar to Benzyl 4-chloro[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide have been studied for their efficiency as corrosion inhibitors. For instance, benzylidene-pyrimidin-2-yl-amines have shown significant corrosion inhibition properties for mild steel in hydrochloric acid solutions. These compounds act as mixed-type inhibitors, and their efficiency can be influenced by temperature and concentration (Ashassi-Sorkhabi et al., 2005).

Fungicidal Activity

Novel benzothieno-fused pyrido[1,2-a]pyrimidine derivatives, which are structurally related to this compound, have been synthesized and evaluated for their fungicidal activity. Some of these compounds have shown high inhibition rates against various fungi, suggesting potential applications in agriculture and plant protection (Xu et al., 2018).

Antitumor and Antibacterial Agents

Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor and antibacterial activities. Certain compounds in this class have shown higher activity against various cancer cell lines compared to standard drugs, as well as high activity against both Gram-positive and Gram-negative bacteria (Hafez et al., 2017).

Antibacterial and Antifungal Activities

N-benzylthienopyrimidinone derivatives have been investigated for their antimicrobial properties. These studies have shown that certain thienopyrimidinones exhibit a broad spectrum of antibacterial activity, particularly against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains such as Candida albicans (Diédhiou et al., 2022).

Molecular Docking and Fluorescence Characterization

Benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives, closely related to this compound, have been studied for their selective inhibition of the cyclooxygenase-2 enzyme. Molecular docking studies have helped understand their interactions with the enzyme, and fluorescence characterization suggests potential applications in imaging cancer cells expressing the COX-2 enzyme (Barone et al., 2014).

Safety and Hazards

The safety and hazards associated with “Benzyl 4-chloro1benzothieno[3,2-d]pyrimidin-2-yl sulfide” are not detailed in the retrieved papers.

Future Directions

One of the future directions could be to evaluate the possibility of using the most active compounds as fluorescent probes to determine tumors or their progression . Further in vitro and in vivo studies are needed to confirm this hypothesis.

properties

IUPAC Name

2-benzylsulfanyl-4-chloro-[1]benzothiolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2S2/c18-16-15-14(12-8-4-5-9-13(12)22-15)19-17(20-16)21-10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJYLFQWSONPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)Cl)SC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.